molecular formula C20H18N4O3S2 B11145768 5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11145768
M. Wt: 426.5 g/mol
InChI Key: UTPRSNQUSDJARZ-FOWTUZBSSA-N
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Description

5-(MORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a morpholine ring, a thiazolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(MORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the formation of the oxazole ring, and finally the introduction of the morpholine group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to improve efficiency and yield. Purification steps such as crystallization, distillation, and chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(MORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives of the compound.

Scientific Research Applications

5-(MORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-(MORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(MORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of morpholine, thiazolidine, and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

5-morpholin-4-yl-2-[(E)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H18N4O3S2/c21-13-15-19(23-8-10-26-11-9-23)27-17(22-15)12-16-18(25)24(20(28)29-16)7-6-14-4-2-1-3-5-14/h1-5,12H,6-11H2/b16-12+

InChI Key

UTPRSNQUSDJARZ-FOWTUZBSSA-N

Isomeric SMILES

C1COCCN1C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N

Origin of Product

United States

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